3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a formyl group at the 4-position and a 2,5-dimethoxyphenyl substituent at the 3-position. Pyrazole carbaldehydes are versatile intermediates in medicinal and organic chemistry due to their reactive aldehyde moiety, which enables further functionalization. The compound’s structural features align with derivatives studied for antioxidant, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSPFHUWREFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219658 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879996-64-2 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) at the 4-position of the pyrazole ring undergoes oxidation to form carboxylic acid derivatives. Key findings include:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in H₂O-pyridine | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid | 85–92% | |
| CrO₃ in acidic medium | Same as above | 78% |
Mechanistic Insight : Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxylate intermediate that is protonated to yield the carboxylic acid .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol under mild conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄ in ethanol | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-methanol | 90% | |
| LiAlH₄ in THF | Same as above | 95% |
Applications : The resulting alcohol serves as a precursor for etherification or esterification reactions .
Condensation Reactions
The aldehyde participates in nucleophilic additions with nitrogen-containing reagents:
3.1. Hydrazone Formation
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Hydrazine hydrate | Pyrazole-4-carbaldehyde hydrazone | Ethanol, reflux | |
| Semicarbazide | Semicarbazone derivative | Acidic medium, 60°C |
Nucleophilic Aromatic Substitution
The methoxy groups on the phenyl ring undergo substitution under specific conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOMe in DMF | 3-(2-Hydroxy-5-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 65% | |
| H₂SO₄, HNO₃ | Nitro-substituted derivative | 50% |
Limitations : Methoxy groups are strong ortho/para-directors, but steric hindrance from the pyrazole ring limits regioselectivity .
Coordination Chemistry
The pyrazole nitrogen and aldehyde oxygen act as ligands for metal coordination:
| Metal Salt | Complex Formed | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂ | Tetradentate Cu(II) complex | Electrochemical studies | |
| FeCl₃ | Octahedral Fe(III) complex | Catalysis |
Structural Confirmation : X-ray crystallography reveals bidentate binding via N(pyrazole) and O(aldehyde) .
Industrial and Pharmacological Relevance
-
Drug Intermediate : Used in synthesizing antiproliferative agents targeting breast cancer (MDA-MB-231) .
-
Polymer Chemistry : Aldehyde group enables crosslinking in resin formulations .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Benzaldehyde) | Notes |
|---|---|---|
| Oxidation | 1.2× faster | Enhanced by electron-rich pyrazole |
| Reduction | 0.8× slower | Steric hindrance from dimethoxy |
| Condensation | 1.5× faster | Activated aldehyde group |
Scientific Research Applications
Synthesis Steps:
- Formation of Hydrazone : Reacting 2,5-dimethoxybenzaldehyde with hydrazine hydrate.
- Cyclization : The hydrazone undergoes cyclization in an acidic medium to yield the pyrazole derivative.
- Characterization : Characterization is performed using techniques like NMR spectroscopy to confirm the structure.
Chemistry
- Building Block for Synthesis : This compound serves as a foundational unit for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desired properties.
Biology
- Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties. Studies have shown that similar pyrazole derivatives exhibit significant biological activities against various pathogens.
Medicine
- Pharmaceutical Development : The compound is being explored as a lead candidate for developing new pharmaceuticals due to its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and liver cancer cells.
Industry
- Specialty Chemicals : Utilized in the synthesis of dyes, pigments, and other specialty chemicals due to its chemical reactivity and stability.
The biological activity of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold:
| Cancer Type | Cell Line | Efficacy |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Significant cytotoxicity |
| Liver Cancer | HepG2 | Variable efficacy |
| Lung Cancer | A549 | Inhibition of growth |
| Colorectal Cancer | HCT116 | Notable antiproliferative effects |
The mechanisms through which this compound exerts its anticancer effects include:
- Enzyme Inhibition : Targeting enzymes that regulate cancer cell growth.
- Reactive Oxygen Species Generation : Inducing oxidative stress leading to apoptosis.
- Copper Complex Interaction : Enhancing biological activity through redox reactions.
Case Studies
- Anticancer Activity Study : A study demonstrated that derivatives similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibit significant antiproliferative effects on MDA-MB-231 breast cancer cells. The study reported IC50 values indicating effective concentration ranges for inducing cell death.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of pyrazole derivatives against various bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.10 μg/mL to 100 μg/mL against resistant bacterial species.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Substituents : 3,5-Difluorophenyl (electron-withdrawing) and phenyl groups.
- Bioactivity: Fluorinated derivatives are associated with enhanced metabolic stability and bioavailability.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Substituents : Chloro (electron-withdrawing) and 2,5-dimethylphenyl groups.
- This contrasts with methoxy derivatives, where electron donation may stabilize the ring .
Antioxidant Activity (DPPH Assay)
Antimicrobial Activity
- Derivatives in exhibited MIC values (25–100 μg/mL) against ATCC strains. Methoxy-substituted compounds could improve interactions with microbial enzymes compared to non-polar methyl groups .
Antitumor Potential
- Fluorinated analogs () reference pyrazomycin’s activity, suggesting that electron-withdrawing groups may enhance cytotoxicity. The target compound’s methoxy groups might instead favor antioxidant over antitumor effects .
Structural and Electronic Comparison
| Compound | Substituent Electronic Effects | Solubility Prediction | Key Applications |
|---|---|---|---|
| 3-(2,5-Dimethoxyphenyl)-1H-pyrazole | Strong electron-donating | Moderate (polar) | Antioxidant, antimicrobial |
| 3,5-Difluorophenyl analog | Electron-withdrawing | Low (lipophilic) | Antitumor |
| 3,5-Dimethyl analog | Weak electron-donating | Low | Structural studies |
| 5-Chloro-2,5-dimethylphenyl analog | Electron-withdrawing (Cl) | Very low | Reactive intermediate |
Biological Activity
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde generally involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. Typical solvents used in this process include ethanol or methanol, often with acetic acid as a catalyst .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde have demonstrated significant antiproliferative effects against various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Compounds with similar structures have shown remarkable cytotoxicity against breast cancer cells .
- Liver Cancer (HepG2) : Some derivatives were found to be less effective against HepG2 cells, indicating variability in efficacy depending on the cancer type .
- General Cancer Activity : Pyrazole derivatives have been noted for their ability to inhibit the growth of lung, colorectal, and pancreatic cancers .
The biological activity of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells .
- Copper Complex Interaction : Forming stable complexes that may enhance its biological activity through redox reactions .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains and fungi. For instance:
- In vitro Studies : Compounds similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde have been tested against Escherichia coli, Staphylococcus aureus, and Aspergillus niger, demonstrating promising antimicrobial activity .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
